HC Blue no. 2
Overview
Description
HC Blue No. 2 is a synthetic dye used in cosmetic applications, specifically hair dyes. Its safety and application have been scrutinized under various safety assessments by the Cosmetic Ingredient Review (CIR) Expert Panel.
Synthesis Analysis
The synthesis of HC Blue No. 2 and its chemical composition are critical for understanding its application in cosmetic products. However, the specific details of its synthesis are not disclosed in the provided review.
Molecular Structure Analysis
The molecular structure of HC Blue No. 2 plays a significant role in its chemical behavior and interaction with other substances. While the review does not delve into the molecular structure, such analysis is essential for comprehending the dye's properties and safety profile.
Chemical Reactions and Properties
HC Blue No. 2, like other cosmetic ingredients, undergoes a rigorous review to identify any potential new safety issues arising from chemical reactions and properties. The CIR Expert Panel's process ensures that any new data regarding these aspects are thoroughly evaluated.
Physical Properties Analysis
The physical properties of HC Blue No. 2, including solubility, stability, and appearance, are factors considered in the safety assessment. These properties influence the dye's application and effectiveness in cosmetic formulations.
Chemical Properties Analysis
Understanding the chemical properties of HC Blue No. 2, such as reactivity and potential for skin sensitization, is crucial for its safe use in cosmetics. The review by the CIR Expert Panel ensures that all relevant chemical properties are assessed and deemed safe for consumer use.
For detailed insights and further information, you can access the full review here: (Andersen, 2011).
Scientific Research Applications
Hair Dyeing
- Field : Cosmetology
- Application : HC Blue no. 2 is commonly used as a hair dye . It is one of the over 200 commercially available hair dyes .
- Method : The dye is applied topically to the hair. The amount of dye that penetrates the skin depends on several factors, including the duration of contact and the condition of the skin .
Redox Indicator
- Field : Electrochemistry
- Application : HC Blue no. 2 has been used as a redox indicator in various electrochemical experiments.
- Method : The specifics of the method depend on the particular experiment, but generally, the dye would be added to a solution and changes in its color would indicate changes in the redox state of the system.
- Results : The results would depend on the specific experiment. Unfortunately, I couldn’t find detailed results for this application.
Protein Staining
- Field : Biochemistry
- Application : HC Blue no. 2 has been used as a dye for protein staining in gel electrophoresis.
- Method : In gel electrophoresis, proteins are separated based on their size and charge. After separation, the gel is stained with the dye to visualize the proteins.
- Results : The dye binds to proteins, allowing them to be seen and measured. This can provide valuable information about the proteins present in a sample.
Potential Therapeutic Agent
- Field : Pharmacology
- Application : HC Blue no. 2 has been tested as a potential therapeutic agent due to its anti-inflammatory and antioxidant properties .
- Method : The specifics of the method would depend on the particular study, but generally, the dye would be administered to a model organism and its effects would be observed .
- Results : Research has shown that HC Blue no. 2 may have anti-inflammatory and antioxidant effects, and could be useful in the treatment of certain skin conditions such as psoriasis and eczema .
Diazo Solution
- Field : Printing and Photography
- Application : HC Blue no. 2 is applied as a diazo solution to make diazo papers . Diazo papers are used as a blank for printing as well as for developing blueprints .
- Method : The specifics of the method would depend on the particular use, but generally, the dye would be applied to a paper and exposed to light to create an image .
- Results : The results would depend on the specific use. In the case of blueprints, the diazo process produces a white line on a blue background .
Raw Material for Pharmaceuticals and Dyes
- Field : Pharmaceutical and Dye Manufacturing
- Application : HC Blue no. 2 is used as a raw material for many pharmaceuticals and dyes .
- Method : The specifics of the method would depend on the particular pharmaceutical or dye being produced .
- Results : The results would depend on the specific product being manufactured .
Food Dye
- Field : Food Industry
- Application : HC Blue no. 2 is a synthetic organic compound that has been widely used as a food dye .
- Method : The specifics of the method would depend on the particular food product, but generally, the dye would be added to the food to enhance its visual appeal .
Cosmetics
- Field : Cosmetics
- Application : HC Blue no. 2 is used in numerous skincare products such as soaps, creams, and lotions to provide a blue color .
- Method : The specifics of the method would depend on the particular cosmetic product, but generally, the dye would be added to the product during the manufacturing process .
- Results : In addition to providing color, studies have shown that HC Blue no. 2 can also help regulate oily skin, reduce acne, and improve skin hydration .
Future Directions
properties
IUPAC Name |
2-[4-[bis(2-hydroxyethyl)amino]-2-nitroanilino]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O5/c16-6-3-13-11-2-1-10(9-12(11)15(19)20)14(4-7-17)5-8-18/h1-2,9,13,16-18H,3-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWUTEVJIISHCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N(CCO)CCO)[N+](=O)[O-])NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O5 | |
Record name | HC BLUE 2 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20452 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6020193 | |
Record name | HC Blue 2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6020193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hc blue 2 is a dark blue to dark brown microcrystalline powder. (NTP, 1992), Dark-blue (75% pure) or blackish-blue (98% pure) solid, with a copper cast; [HSDB] | |
Record name | HC BLUE 2 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20452 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | HC Blue 2 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5482 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
less than 1 mg/mL at 75 °F (NTP, 1992), Soluble in water, ethanol, methanol and acetone | |
Record name | HC BLUE 2 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20452 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | HC BLUE #2 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4213 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
HC Blue #2 is available commercially with a purity greater than or equal to 95% with possible impurities, including methylamine (<1%), 1,2-dihydroxyethane (<1%), and water (<1%). It is also available in a technical grade containing 55-90% dye, 10-30% inorganic salts and 2,2-((4-amino-3-nitrophenyl)imino)bis (ethanol) (<7%) as a possible impurity. | |
Record name | HC BLUE #2 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4213 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
HC Blue no. 2 | |
Color/Form |
Dark-blue microcrystalline (75% pure) or blackish-blue amorphous powder (98% pure), with a copper cast. | |
CAS RN |
33229-34-4 | |
Record name | HC BLUE 2 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20452 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | HC Blue 2 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33229-34-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | HC Blue No. 2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033229344 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HC Blue 2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6020193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-[[4-[(2-hydroxyethyl)amino]-3-nitrophenyl]imino]bisethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.722 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HC BLUE NO. 2 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C0EL1931V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | HC BLUE #2 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4213 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
182 to 194 °F (NTP, 1992), 93-98 °C (98% pure) | |
Record name | HC BLUE 2 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20452 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | HC BLUE #2 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4213 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.